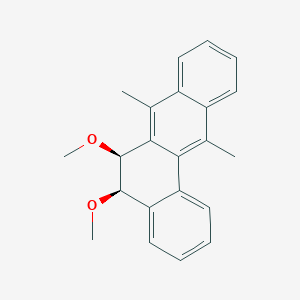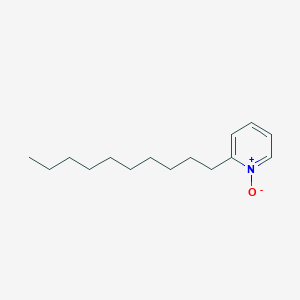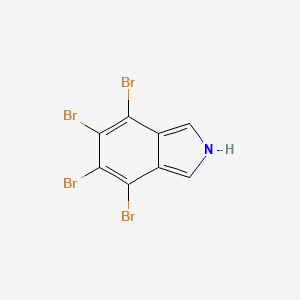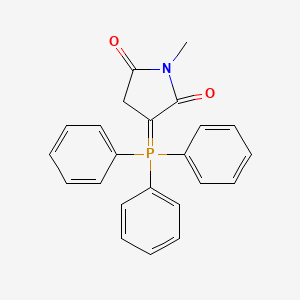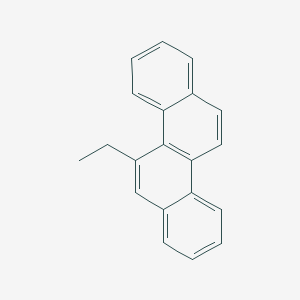
5-Ethylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, where an ethyl group is attached to the fifth carbon atom of the chrysene structure. PAHs like this compound are known for their presence in fossil fuels and their potential environmental and health impacts due to their genotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Ethylchrysene can be synthesized through a multi-step process involving the reaction of 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene with ethylmagnesium bromide (CH3CH2MgBr), followed by dehydration catalyzed by p-toluenesulfonic acid and dehydrogenation with DDQ in benzene . Other isomeric ethylchrysenes can be similarly prepared using different starting materials and reaction conditions .
Industrial Production Methods: These methods are scalable for industrial applications, provided the necessary safety and environmental controls are in place .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce halogens or other functional groups into the aromatic ring .
Wissenschaftliche Forschungsanwendungen
5-Ethylchrysene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its genotoxic and cytotoxic effects helps understand the impact of PAHs on living organisms.
Medicine: Studies on its potential carcinogenicity contribute to cancer research and the development of therapeutic strategies.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism by which 5-Ethylchrysene exerts its effects involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in DNA damage, lipid peroxidation, and other cellular dysfunctions. The molecular targets include DNA, proteins, and lipids, and the pathways involved are primarily those related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Chrysene: The parent compound without the ethyl group.
5-Methylchrysene: A similar compound with a methyl group instead of an ethyl group.
Other Ethylchrysenes: Isomers such as 1-ethylchrysene, 2-ethylchrysene, 3-ethylchrysene, and 4-ethylchrysene.
Uniqueness: 5-Ethylchrysene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other ethylchrysenes, it has distinct properties in terms of lipid peroxidation and genotoxicity, making it a valuable compound for specific research applications .
Eigenschaften
CAS-Nummer |
54986-62-8 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
5-ethylchrysene |
InChI |
InChI=1S/C20H16/c1-2-14-13-16-8-4-5-9-17(16)19-12-11-15-7-3-6-10-18(15)20(14)19/h3-13H,2H2,1H3 |
InChI-Schlüssel |
ORJZWFYYEFBNFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
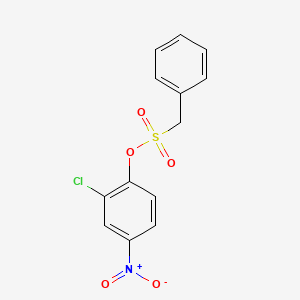
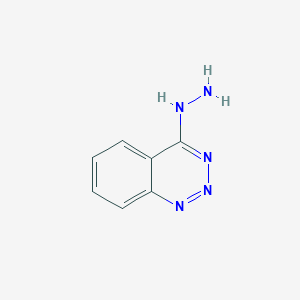
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
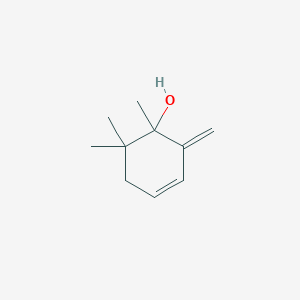
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
